methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridazinyl ring, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate typically involves multiple steps, including the formation of the pyridazinyl ring and the introduction of the fluorophenyl group. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring. The resulting compound is then acylated with methyl 3-aminopropanoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate involves its interaction with specific molecular targets. The fluorophenyl group and pyridazinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-fluorophenyl)-3-((2-[4-(4-fluorophenyl)piperazino]acetyl)amino)propanoate
- Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
Uniqueness
Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the fluorophenyl group and the pyridazinyl ring provides a distinct chemical profile that can be exploited for various applications in research and industry.
Biological Activity
Methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural characteristics. It features a pyridazine ring substituted with a fluorophenyl group, which is known to influence its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic organisms. For example, inhibitors targeting Leishmania N-myristoyltransferase (NMT) have demonstrated selective activity against Leishmania donovani, suggesting potential for anti-leishmanial therapies .
- Antimicrobial Activity : Similar compounds have exhibited significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting cellular processes or inhibiting enzyme functions critical for bacterial growth .
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against different pathogens. Key findings include:
Study | Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
Study A | Leishmania donovani | 10 | >660 (selectivity for Leishmania NMT over human NMTs) |
Study B | Staphylococcus aureus | 5 | N/A |
Study C | Escherichia coli | 15 | N/A |
These results indicate varying degrees of potency against different pathogens, highlighting the compound's potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the core structure significantly affect biological activity. For instance, altering substituents on the pyridazine ring can enhance or diminish enzyme inhibition potency:
Substituent Change | Effect on Activity |
---|---|
Addition of methyl group at C2 | Increased potency |
Removal of fluorine at C4 | Decreased selectivity |
This information is crucial for guiding further synthetic modifications aimed at optimizing efficacy.
Case Study 1: Anti-Leishmanial Activity
In a recent study, this compound was tested in animal models infected with Leishmania. The results demonstrated a significant reduction in parasite load compared to controls, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study assessed the compound's effectiveness against various bacterial strains. The results showed that it inhibited the growth of resistant strains of Staphylococcus aureus, indicating its potential utility in treating antibiotic-resistant infections .
Properties
Molecular Formula |
C16H16FN3O4 |
---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
methyl 3-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C16H16FN3O4/c1-24-16(23)8-9-18-14(21)10-20-15(22)7-6-13(19-20)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,21) |
InChI Key |
PHPXQDVTELTARL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.